7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one

Description

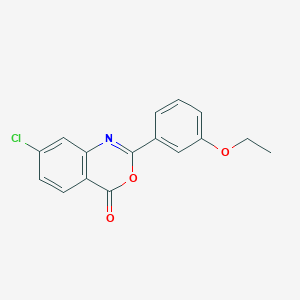

7-Chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound featuring a benzoxazinone core substituted with a chlorine atom at the C7 position and a 3-ethoxyphenyl group at the C2 position. Benzoxazinones are renowned for their diverse biological activities, including enzyme inhibition, herbicidal, and antimicrobial properties . The chlorine atom at C7 and the ethoxy group on the phenyl ring modulate electronic and steric effects, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name |

7-chloro-2-(3-ethoxyphenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c1-2-20-12-5-3-4-10(8-12)15-18-14-9-11(17)6-7-13(14)16(19)21-15/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQYUWNMOGAKOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351945 | |

| Record name | 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60856-81-7 | |

| Record name | 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxyaniline with 7-chloro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of benzoxazine derivatives.

Substitution: Formation of various substituted benzoxazinones.

Scientific Research Applications

Inhibition of Complement Enzyme C1r

One of the primary applications of 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is its role as an inhibitor of the complement enzyme C1r. This enzyme is part of the immune system and plays a crucial role in inflammation and autoimmune diseases. The compound has been shown to exhibit significant inhibitory activity against C1r, making it a candidate for further research in treating conditions related to complement activation .

Anticancer Research

The compound's structural similarity to other benzoxazinones has led researchers to investigate its potential anticancer properties. Studies have indicated that derivatives of benzoxazinones can induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties . Ongoing research aims to elucidate its mechanism of action and efficacy against various cancer cell lines.

Enzyme Inhibition Studies

Research has demonstrated that this compound shows promising results in inhibiting elastase enzymes, which are implicated in various inflammatory conditions. The inhibition constant (Ki) for elastase has been reported as low as 42 pM, indicating a high potency for this class of compounds .

Stability in Biological Systems

The compound exhibits remarkable chemical stability under physiological conditions, with an alkaline hydrolysis rate constant (kOH) suggesting a half-life exceeding 8.5 years at pH 7.4. This stability is advantageous for therapeutic applications as it implies prolonged activity within biological systems.

Case Study 1: C1r Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzoxazinones, including this compound. They found that this compound exhibited superior inhibition against C1r compared to other tested compounds, suggesting its potential as a therapeutic agent in complement-mediated diseases.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzoxazinone derivatives highlighted the ability of these compounds to induce apoptosis in human cancer cell lines. The findings suggested that modifications at the phenyl ring significantly influenced cytotoxicity, with this compound demonstrating notable activity against breast cancer cells .

Mechanism of Action

The mechanism of action of 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the C2 Position

The C2 substituent significantly impacts biological activity and physicochemical properties. Key analogues include:

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-ethoxyphenyl group (electron-donating) may enhance metabolic stability compared to electron-withdrawing groups like nitro (e.g., 2-(4-nitrophenyl)-...) or halogens (e.g., 2,4-dichlorophenoxy derivatives) .

- Biological Specificity: Amino-substituted derivatives (e.g., 2-iodophenylamino) exhibit potent C1r inhibition (IC50 ~0.84–5.5 µM) due to hydrogen bonding with serine proteases, whereas ethoxy-substituted compounds may prioritize other targets .

Impact of C7 Chlorination

The C7 chlorine atom is a common feature in bioactive benzoxazinones:

- Enzyme Inhibition: In Cathepsin G inhibitors, the C7 chlorine stabilizes the benzoxazinone core in the S1 subsite, forming hydrogen bonds with Ser181 .

- Herbicidal Activity : Chlorine at C7, combined with halo-substituted phenyl groups (e.g., 2,4-dichloro), enhances activity (IC50 ~2,4-D levels). However, the ethoxy group in the target compound may reduce herbicidal potency compared to halogenated analogues .

Spectral and Physicochemical Properties

Key spectral data comparisons (Table 1):

- IR Spectroscopy: The carbonyl stretch (~1760 cm⁻¹) is consistent across derivatives, confirming the benzoxazinone core .

- ¹H-NMR : Ethoxy protons (δ 1.4, 4.0) distinguish the target compound from halogenated or nitro-substituted analogues.

Enzyme Inhibition

- C1r Serine Protease: 7-Chloro-2-[(2-iodophenyl)amino]-... (IC50 <1 µM) shows enhanced potency over FUT-175, attributed to the iodo-substituent’s hydrophobic interactions . The ethoxy group’s bulkiness in the target compound may reduce proteolytic stability but improve selectivity.

- Cathepsin G: Substituted benzoxazinones inhibit CatG (IC50 0.84–5.5 µM), with C7 chlorine critical for binding .

Herbicidal Activity

- Structural Requirements: Halo-substituted phenoxymethyl groups (e.g., 2,4-dichloro) mimic commercial herbicides like 2,4-D. Ethoxy substituents, while less potent, may reduce environmental toxicity .

Antimicrobial Potential

- Quinazoline Derivatives : 2-(4-nitrophenyl)-... derivatives exhibit broad-spectrum activity, suggesting the nitro group’s role in disrupting microbial membranes .

Biological Activity

7-Chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is a compound belonging to the benzoxazinone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group and an ethoxy-substituted phenyl ring, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. A common method includes the reaction of 3-ethoxyphenol with chloroacetyl chloride in the presence of a base to facilitate the formation of the benzoxazinone structure.

Antimicrobial Activity

Research indicates that benzoxazinones exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoxazinones possess inhibitory effects against various fungal pathogens, including Helminthosporium turcicum and Fusarium species . The specific activity of this compound against these pathogens remains to be thoroughly investigated; however, its structural similarity to other active compounds suggests potential efficacy.

Antitumor Activity

Benzoxazinone derivatives have been reported to exhibit antitumor activity through mechanisms such as enzyme inhibition and modulation of cell signaling pathways. For example, compounds in this class may inhibit serine proteases involved in cancer cell proliferation . The exact mechanism for this compound's potential antitumor effects warrants further exploration.

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazinones have been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific anti-inflammatory activity of this compound has not been explicitly detailed in literature but is anticipated based on related compounds' activities.

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors that modulate cellular processes. For example, it may act as an inhibitor of certain kinases or proteases involved in tumor progression or inflammation .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various benzoxazinone derivatives for their biological activities. A notable study demonstrated that certain derivatives exhibited broad-spectrum herbicidal activity, indicating potential applications beyond antimicrobial and antitumor effects .

Q & A

Q. What are the established synthetic routes for 7-chloro-2-(3-ethoxyphenyl)-4H-3,1-benzoxazin-4-one?

The synthesis of benzoxazinone derivatives typically involves condensation reactions between anthranilic acid derivatives and acylating agents. For example:

- Cyclization with Carboxylic Acid Derivatives : Reacting anthranilic acid with activated acylating agents (e.g., tetrachlorophthalic anhydride) in solvents like n-butanol under reflux yields the benzoxazinone core .

- One-Pot Methods : Use of iminium cations (generated from cyanuric chloride and dimethylformamide) as cyclizing agents enables efficient ring closure under mild conditions, avoiding harsh acids .

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. How is the molecular structure of this compound confirmed?

Structural elucidation requires multi-technique validation:

- Spectroscopy :

- IR : Confirm carbonyl (C=O) stretches at ~1680–1730 cm⁻¹ and benzoxazinone ring vibrations .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.1 ppm) and ethoxy group signals (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=O bond length ~1.21 Å) to validate stereoelectronic effects .

Advanced Research Questions

Q. How do substituents at the C-2 position influence the reactivity of benzoxazinones toward nucleophiles?

The C-2 substituent (e.g., 3-ethoxyphenyl) sterically and electronically modulates ring-opening reactions:

- Steric Effects : Bulky groups hinder nucleophilic attack at the carbonyl carbon, favoring alternative pathways.

- Electronic Effects : Electron-withdrawing groups (e.g., halogens) increase electrophilicity, accelerating nucleophilic substitution.

Experimental Design : Compare hydrolysis rates of this compound with analogs (e.g., 2-(2,4-dichlorophenyl) derivatives) in aqueous NaOH. Monitor via HPLC or UV-Vis spectroscopy .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data to validate redox behavior .

- Molecular Docking : Simulate interactions with serine proteases (e.g., elastase) to rationalize inhibitory activity observed in biochemical assays .

Q. How can contradictory data on benzoxazinone reactivity be resolved?

Example: Thionation of benzoxazinones with P₂S₅ may yield mixed products (e.g., benzothiazin-4-thione vs. benzothiazin-4-one). Resolution Strategy :

- Reaction Monitoring : Use in-situ IR to track S=O vs. C=S formation.

- Isolation and Characterization : Separate products via column chromatography and analyze with HRMS/XRD .

Research Gaps and Future Directions

- Biological Target Identification : Screen against understudied proteases (e.g., cathepsin G) using fluorescence-based assays .

- Green Synthesis : Explore solvent-free or catalytic methods to improve atom economy .

- Structure-Activity Relationships (SAR) : Synthesize analogs with varied C-2 substituents (e.g., trifluoromethyl) to correlate electronic effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.